trans-2-(4-Methoxy-benzylamino)-cyclohexanol
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Overview
Description
trans-2-(4-Methoxy-benzylamino)-cyclohexanol: is an organic compound characterized by a cyclohexanol core substituted with a 4-methoxy-benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Methoxy-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanone with 4-methoxybenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-(4-Methoxy-benzylamino)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form cyclohexylamines or other reduced derivatives using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride or sodium methoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, sodium methoxide, or other nucleophiles.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Cyclohexylamines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : In organic synthesis, trans-2-(4-Methoxy-benzylamino)-cyclohexanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology: : The compound may be studied for its potential biological activities, including its interaction with enzymes or receptors. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.
Medicine: : In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: : In the chemical industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of trans-2-(4-Methoxy-benzylamino)-cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
trans-2-(4-Hydroxy-benzylamino)-cyclohexanol: Similar structure but with a hydroxy group instead of a methoxy group.
trans-2-(4-Methyl-benzylamino)-cyclohexanol: Similar structure but with a methyl group instead of a methoxy group.
trans-2-(4-Chloro-benzylamino)-cyclohexanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: : The presence of the methoxy group in trans-2-(4-Methoxy-benzylamino)-cyclohexanol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUCVXCEPFGIK-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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